2-(4-Methoxyphenoxy)-5-methylaniline
Description
2-(4-Methoxyphenoxy)-5-methylaniline is an aromatic amine derivative characterized by a methoxyphenoxy group at the 2-position and a methyl group at the 5-position of the aniline ring.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-8-14(13(15)9-10)17-12-6-4-11(16-2)5-7-12/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMIPBAOFJLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-5-methylaniline typically involves the reaction of 4-methoxyphenol with 2-bromoanisole in the presence of a base such as cesium carbonate and a copper catalyst. The reaction is carried out in a solvent like 1-methyl-2-pyrrolidinone (NMP) under nitrogen atmosphere at elevated temperatures (around 120°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(4-Methoxyphenoxy)-5-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The substituents on the aniline ring significantly influence properties such as solubility, melting point, and electronic behavior. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Donating vs.
- Biological Activity: The ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline contributes to its role as a pharmacophore in kinase inhibitors, whereas the simpler 2-methoxy-5-methylaniline is noted for carcinogenicity, limiting its therapeutic use .
Biological Activity
2-(4-Methoxyphenoxy)-5-methylaniline, with the molecular formula C16H17NO3, is an organic compound notable for its unique combination of functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The presence of methoxy and methylaniline groups suggests diverse applications, including therapeutic properties.
Chemical Structure and Properties
The structure of this compound includes a methoxy group attached to a phenoxy ring, which is further linked to a methylaniline moiety. This configuration contributes to its distinct chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 273.31 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Methoxy, Phenoxy, Amine |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may act as a hydroxyl radical scavenger, potentially protecting cells from oxidative stress. The antioxidant activity has been quantified using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) tests.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, possibly modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation processes.
- Antimicrobial Properties : Initial findings suggest that this compound shows potential antimicrobial effects against various pathogens, indicating its utility in treating infections.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets within biological systems:
- Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory responses and microbial resistance.
- Cell Signaling Pathways : It could influence gene expression and cellular metabolism by modulating key signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antioxidant Activity Assessment :
- A study quantified the antioxidant capacity of the compound using the DPPH assay, demonstrating significant scavenging activity comparable to standard antioxidants like ascorbic acid.
-
In vitro Anti-inflammatory Studies :
- Research involving cell cultures indicated that treatment with the compound reduced the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Efficacy :
- In vitro tests against bacterial strains showed that this compound inhibited growth at certain concentrations, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Methoxyphenoxy)propanoic acid | Contains a propanoic acid group | Different functional group affects reactivity |
| 4-(4-Methoxyphenoxy)benzaldehyde | Contains a benzaldehyde group | Alters reactivity profile compared to amines |
| 2-(4-Methoxyphenyl)acetic acid | Features an acetic acid group | Changes solubility and potential biological effects |
The specificity of its functional groups makes this compound particularly valuable for specialized applications in research and industry.
Q & A
Q. What computational tools predict the compound’s structure-activity relationships (SAR)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
